molecular formula C15H32O3 B13348610 1,2,3-Tri-tert-butoxypropane CAS No. 92867-55-5

1,2,3-Tri-tert-butoxypropane

Cat. No.: B13348610
CAS No.: 92867-55-5
M. Wt: 260.41 g/mol
InChI Key: TUSHGQUSFYDNJN-UHFFFAOYSA-N
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Description

Contextualization within Glycerol (B35011) Ether Chemistry

1,2,3-Tri-tert-butoxypropane is the ultimate product of the tert-butylation of glycerol, a process known as glycerol etherification. mdpi.com This reaction typically involves reacting glycerol with tert-butyl alcohol (TBA) or isobutene in the presence of an acid catalyst. mdpi.comresearchgate.net The process yields a mixture of products, which are categorized based on the degree of etherification:

Mono-tert-butyl glycerol ethers (MTBG) : Including 1-tert-butoxypropane-2,3-diol and 2-tert-butoxypropane-1,3-diol. mdpi.com

Di-tert-butyl glycerol ethers (DTBG) : Including 1,2-di-tert-butoxypropan-3-ol and 1,3-di-tert-butoxypropan-2-ol. mdpi.com

Tri-tert-butyl glycerol ether (TTBG) : Exclusively this compound. mdpi.com

The di- and tri-substituted ethers (DTBG and TTBG) are of particular interest as they are considered excellent oxygen additives for diesel fuel, potentially improving combustion and reducing emissions of particulate matter and carbon oxides. researchgate.netsemanticscholar.org The synthesis is often challenged by thermodynamic equilibrium, which can limit the yield of the desired, more substituted products. researchgate.netmdpi.com Researchers have explored various solid acid catalysts, such as the ion-exchange resin Amberlyst-35, to optimize reaction conditions and improve glycerol conversion. mdpi.comresearchgate.net

Table 1: Products of Glycerol Tert-Butylation This table outlines the primary ether products formed during the etherification of glycerol with a tert-butyl source.

Ether CategoryCompound Name(s)Abbreviation
Mono-substituted1-tert-butoxypropane-2,3-diol, 2-tert-butoxypropane-1,3-diolMTBG
Di-substituted1,2-di-tert-butoxypropan-3-ol, 1,3-di-tert-butoxypropan-2-olDTBG
Tri-substitutedThis compoundTTBG

Significance of Tertiary Butyl Ethers in Organic Synthesis

The tert-butyl ether functional group is a crucial tool in organic synthesis, primarily serving as a protecting group for alcohols. pearson.com Its utility stems from the steric bulk of the tert-butyl group, which effectively shields the oxygen atom. This transformation renders the typically reactive alcohol unreactive towards many reagents, particularly strong bases, allowing chemists to perform reactions on other parts of a complex molecule without unintended side reactions at the hydroxyl group. pearson.com

The formation of a tert-butyl ether is generally achieved through an acid-catalyzed reaction between an alcohol and isobutylene (B52900). pearson.comresearchgate.net The mechanism involves the protonation of the alkene to form a stable tertiary carbocation, which is then attacked by the alcohol nucleophile. pearson.com

Key features of the tert-butyl ether protecting group include:

Stability : It is stable to strong bases and many nucleophilic reagents. pearson.com

Cleavage : The protection is reversible, and the original alcohol can be regenerated under mild acidic conditions, a process known as deprotection. pearson.comresearchgate.net

While tert-butyl esters have historically been common, tert-butyl ethers received less attention initially due to challenges in their preparation and cleavage. researchgate.net However, the development of milder and more efficient synthetic and deprotection protocols has increased their popularity as a desirable protecting group for alcohols. researchgate.net

Table 2: Research Findings on Glycerol Etherification Conditions This table summarizes findings from different studies on the catalytic etherification of glycerol, highlighting the conditions used to produce tert-butyl ethers.

CatalystReactantTemperatureKey FindingReference
Amberlyst-35tert-Butyl Alcohol60°CAchieved 87.8% glycerol conversion in 9 hours. mdpi.com
Amberlyst-15tert-Butyl Alcohol70°COptimal temperature to maximize diether selectivity while minimizing isobutene production. mdpi.com
Amberlyst Catalyststert-Butyl AlcoholNot SpecifiedLarge pore diameters of macroreticular resins are crucial for allowing the bulky glycerol molecule to access catalytic sites. semanticscholar.org
Various Acid Catalyststert-Butyl Alcohol90°CAt higher temperatures, side reactions like ether hydration and TBA dehydration can occur, reducing conversion. researchgate.net

Historical Development of this compound Synthesis

The synthesis of sterically hindered ethers like this compound represents a long-standing challenge in organic chemistry. researchgate.netnih.govrsc.org The classical method for ether synthesis, the Williamson ether synthesis developed by Alexander Williamson in 1850, involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. wikipedia.orgbyjus.comtcichemicals.com However, this method is largely unsuitable for producing ethers with tertiary alkyl groups. rsc.orgwikipedia.org When a tertiary alkyl halide is used, the alkoxide functions as a base rather than a nucleophile, leading to an elimination (E2) reaction and the formation of an alkene instead of the desired ether. masterorganicchemistry.com

Given the limitations of the Williamson synthesis for hindered systems, methods involving carbocation intermediates became the primary route. The acid-catalyzed reaction of an alcohol with an alkene, known as hydroalkoxylation, has been a known strategy for nearly a century but can be limited by low chemoselectivity. nih.gov The synthesis of this compound from glycerol and isobutene or tert-butyl alcohol is a direct application of this carbocation-based strategy. mdpi.comresearchgate.net The reaction proceeds via the formation of a tert-butyl carbocation, which is subsequently attacked by the hydroxyl groups of glycerol.

The pursuit of more efficient and selective methods continues. Recent advancements in synthetic chemistry have explored novel strategies, such as electrochemical oxidation, to generate high-energy carbocations from simple carboxylic acids under non-acidic conditions, opening new pathways for the synthesis of a wide range of previously inaccessible hindered ethers. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92867-55-5

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

2-[2,3-bis[(2-methylpropan-2-yl)oxy]propoxy]-2-methylpropane

InChI

InChI=1S/C15H32O3/c1-13(2,3)16-10-12(18-15(7,8)9)11-17-14(4,5)6/h12H,10-11H2,1-9H3

InChI Key

TUSHGQUSFYDNJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(COC(C)(C)C)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 1,2,3 Tri Tert Butoxypropane

Etherification of Glycerol (B35011) with tert-Butyl Alcohol

The tert-butylation of glycerol using tert-butyl alcohol (TBA) is a common liquid-phase method for producing a mixture of tert-butyl glycerol ethers. mdpi.comresearchgate.net This process is typically catalyzed by a strong acid catalyst and results in a mixture of mono-, di-, and tri-substituted ethers, including the target compound 1,2,3-tri-tert-butoxypropane. mdpi.commdpi.comresearchgate.net The reaction is sequential, where glycerol is first converted to mono-tert-butyl glycerol ethers (MTBG), which can then react further to form di-tert-butyl glycerol ethers (DTBG), and finally tri-tert-butyl glycerol ether (TTBG). researchgate.netresearchgate.net

Direct Etherification Approaches

Direct etherification involves reacting glycerol with tert-butyl alcohol in the presence of a heterogeneous acid catalyst. acs.org Strong acid ion-exchange resins, such as Amberlyst-15 and Amberlyst-35, are frequently employed for this purpose. nih.govacs.org The reaction is generally carried out in a batch reactor under autogenous pressure. acs.orgacs.org The use of TBA as both a reactant and a solvent can create a single liquid phase, which is advantageous for the reaction kinetics. acs.org However, a significant side reaction is the dehydration of tert-butyl alcohol to isobutene, which can occur under acidic conditions and higher temperatures. mdpi.com

Research has explored various catalysts and conditions to optimize the yield of desired ethers. For instance, studies have compared the effectiveness of different solid acid catalysts like various Amberlyst resins, Nafion-SAC-13, and gamma-alumina. nih.gov The reaction temperature is a critical variable, with studies typically conducted in the range of 50°C to 80°C. acs.org

Table 1: Research Findings on Direct Etherification of Glycerol with tert-Butyl Alcohol

Catalyst Temperature (°C) Catalyst Loading Glycerol Conversion (%) Key Findings Source(s)
Amberlyst-15 50-80 8.5 wt% of glycerol - Four main ether products (two mono-, two di-) were identified. A kinetic model was developed. acs.org
Amberlyst-35 60 - 87.8 Achieved highest glycerol conversion in a comparative study. mdpi.comresearchgate.net
Amberlyst-15 70 20% of total mass ~80 Optimal conditions for maximizing glycerol conversion and diether selectivity when using dibutyl ether as a co-solvent. mdpi.comdntb.gov.ua

Influence of Stoichiometric Ratios on Product Distribution

The molar ratio of glycerol to tert-butyl alcohol is a crucial parameter that significantly influences the distribution of mono-, di-, and tri-ether products. mdpi.comacs.org Due to the consecutive nature of the reaction, a higher concentration of the etherifying agent (TBA) is generally required to shift the equilibrium towards the formation of more highly substituted ethers like DTBG and TTBG. researchgate.net

Studies have shown that using the stoichiometric ratio for complete etherification (1:3 glycerol to TBA) is often optimal for maximizing the conversion of glycerol and the selectivity towards diethers. mdpi.comdntb.gov.ua Increasing the concentration of TBA beyond this stoichiometric requirement does not necessarily provide significant advantages and can lead to increased side reactions. mdpi.comdntb.gov.ua For example, one study investigated TBA-to-glycerol molar ratios of 3:1, 4:1, and 5:1 and found that while higher ratios can influence conversion rates, the optimal balance for diether production was achieved under specific conditions that included the stoichiometric ratio. mdpi.comacs.org

Table 2: Effect of Glycerol:TBA Molar Ratio on Product Selectivity

Glycerol:TBA Molar Ratio Catalyst Temperature (°C) Observations Source(s)
1:3 (Stoichiometric) Amberlyst-15 70 Determined as an optimal condition for maximizing glycerol conversion and selectivity to diethers, especially with a co-solvent. mdpi.comdntb.gov.ua
1:4 Amberlyst-15 90 Led to 96% glycerol conversion after 180 minutes. researchgate.net

Etherification of Glycerol with Isobutene

An alternative and widely studied method for producing glycerol tert-butyl ethers is the reaction of glycerol with isobutene. nih.govacs.org This process also yields a mixture of MTBG, DTBG, and TTBG. researchgate.netacs.org The reaction is catalyzed by acid catalysts, often heterogeneous ion-exchange resins like Amberlyst-15 or NKC-9. acs.orgkiche.or.kr A major challenge in this pathway is the low mutual solubility of liquid glycerol and isobutene, which can create mass transfer limitations. kiche.or.krgoogle.com

Gas-Phase Etherification Strategies

While the etherification of glycerol with isobutene is typically conducted in the liquid phase under pressure to maintain isobutene as a liquid, gas-phase strategies have also been considered. nih.govacademie-sciences.fr Gas-phase reactions, generally carried out in a fixed-bed continuous-flow reactor, can offer benefits in mass transfer efficiency and product separation. acs.org However, these processes often require higher temperatures, which can promote undesirable side reactions. acs.orgosf.io For example, studies on the related gas-phase dehydration of glycerol with methanol (B129727) were conducted at temperatures around 564 K (291°C). acs.org The etherification of glycerol with isobutene is noted to be highly selective in the liquid phase, but higher temperatures can lead to the formation of byproducts like isobutene dimers. academie-sciences.fr

Impact of Isobutene Oligomerization on Selectivity and Yield

The extent of oligomerization is influenced by several factors:

Catalyst Acidity: Strong acid catalysts, such as Amberlyst-15, which are effective for etherification, also readily promote isobutene oligomerization. mdpi.com High acid concentrations can lead to a considerable amount of DIB production. mdpi.com

Reaction Temperature: Higher reaction temperatures tend to increase the rate of isobutene oligomerization more rapidly than the etherification rate, negatively affecting the yield of glycerol ethers. osf.io

Reactant Ratio: A high isobutene-to-glycerol ratio can lead to a considerable loss of isobutene to oligomerization, especially over long reaction times. kiche.or.kr

Table 3: Influence of Catalysts and Conditions on Isobutene Oligomerization

Catalyst Condition DIB Formation/Selectivity Impact on Etherification Source(s)
Amberlyst-15 High acidity (4.5 meqH+/g) 10.2% Impairs glycerol conversion and selectivity. mdpi.com
Amberlyst-15 High isobutylene-to-glycerol ratio, long contact time 15-30% of isobutylene (B52900) lost Dominant side process, reduces yield of higher ethers. kiche.or.kr
Dowex DR-2030 Temperature > 100°C Rate increases rapidly Causes a negative effect on glycerol conversion. osf.io

Multi-Step Synthesis Pathways (e.g., via Epichlorohydrin)

Multi-step synthesis provides an alternative route to glycerol ethers that can offer greater control over product selectivity compared to the direct etherification of glycerol. csic.es This approach often utilizes "activated" forms of glycerol, such as epichlorohydrin (B41342) (1-chloro-2,3-epoxypropane). rsc.org By starting with epichlorohydrin, different alkyl groups can be introduced in a more controlled, stepwise manner. csic.eslibretexts.org

The general synthetic strategy involves reacting epichlorohydrin with an alcohol in the presence of a catalyst. csic.esgoogle.com For example, a tandem process combining a heterogeneous acid catalyst (like Montmorillonite-K10) for the initial reaction of epichlorohydrin with an alcohol, followed by a base-catalyzed step, can be used to produce non-symmetric glyceryl diethers. csic.es This building-block approach avoids the complex product mixture and thermodynamic limitations often encountered in the direct etherification of glycerol. csic.es The synthesis of this compound via this route would involve the sequential reaction of epichlorohydrin or a derivative with a tert-butoxide source. This method transforms glycerol into valuable intermediates for producing tailored ether compounds. rsc.orgresearchgate.net

Solvent-Free Etherification Routes

The synthesis of glycerol tert-butyl ethers, including this compound, can be effectively conducted under solvent-free conditions. This approach offers advantages by simplifying product separation and reducing solvent-related costs and waste. Typically, these reactions are performed at atmospheric pressure in apparatus such as a three-necked round bottom flask or a microwave reactor. mdpi.com

In a characteristic solvent-free procedure, glycerol is reacted with an excess of tert-butanol (B103910) in the presence of an acid catalyst like Amberlyst 15. The mixture is heated under reflux, and after the reaction period, the catalyst is filtered off. The excess tert-butanol is then removed by evaporation under reduced pressure, and the resulting products are separated by fractional vacuum distillation. rtu.lv

The operational parameters for solvent-free etherification can vary significantly, with reaction temperatures reported in the range of 200°C to 280°C and reaction times spanning from 3 to 24 hours. mdpi.com During the process, water, a by-product of the etherification, is often continuously removed using a Dean-Stark distillation apparatus to drive the reaction equilibrium towards product formation. mdpi.com

Optimization of Reaction Conditions for Enhanced this compound Yield

The yield of this compound is highly dependent on the careful optimization of several reaction parameters. Due to significant steric hindrance, the formation of the tri-ether is less favored compared to mono- and di-ethers, making process optimization critical. mdpi.comresearchgate.net The etherification of glycerol proceeds through a consecutive reaction pathway, forming mono- (MTBG), di- (DTBG), and finally tri-tert-butyl glycerol ether (TTBG). researchgate.netplapiqui.edu.ar

Temperature Dependence

Temperature is a critical variable influencing both reaction rate and product selectivity. Generally, an increase in temperature accelerates glycerol conversion. researchgate.net Studies have shown a linear increase in glycerol conversion with temperatures rising from 303 K (30°C) to 343 K (70°C). researchgate.net However, at excessively high temperatures, such as 363 K (90°C), undesirable side reactions become more prominent. researchgate.netplapiqui.edu.ar These include the de-etherification or dealkylation of the more substituted di- and tri-ethers, which breaks them down into mono-ethers and isobutylene. plapiqui.edu.ar

Furthermore, the dehydration of the reactant tert-butyl alcohol (TBA) to isobutene is a competing side reaction favored by higher temperatures. mdpi.com To balance glycerol conversion with selectivity towards the desired higher ethers and minimize isobutene formation, a compromise temperature is often sought. For systems using dibutyl ether as a solvent, 70°C has been identified as an optimal temperature. mdpi.comresearchgate.netdntb.gov.ua

Temperature (°C)Glycerol Conversion (%)Key ObservationSource(s)
60Lower ConversionSub-optimal for high conversion. mdpi.com, mdpi.com
70~85% (at 360 min)Optimal for maximizing diether selectivity while minimizing isobutene formation in a DBE solvent system. mdpi.com, dntb.gov.ua, researchgate.net
80Increased ConversionFavors higher conversion but also increases undesired isobutene production. mdpi.com
>90Decreased YieldDe-etherification of higher ethers becomes significant. researchgate.net, plapiqui.edu.ar

Reaction Time Studies

Reaction time significantly affects the product distribution in glycerol etherification. The initial conversion of glycerol can be rapid, with studies showing near-complete conversion within the first few hours. researchgate.net However, the subsequent conversion of mono-ethers to di-ethers and ultimately to this compound is a much slower process. researchgate.net

For instance, one study noted that while glycerol was almost fully converted after 2 hours, the selectivity towards mono-ethers was still 50% even after 30 hours of reaction time, indicating a slow transformation to di-ethers. researchgate.net In solvent-free systems, reaction times can extend up to 24 hours. mdpi.com In systems optimized with dibutyl ether, significant conversion of glycerol (around 85%) and high selectivity towards di-ethers (around 44%) have been observed at a reaction time of 360 minutes (6 hours). mdpi.com

Reaction TimeObservationSource(s)
< 60 minVery fast initial conversion of glycerol and tert-butyl alcohol. mdpi.com
2 hoursAlmost total glycerol conversion, with mono-ethers being the main product. researchgate.net
6 hours (360 min)Glycerol conversion reaches ~85% in an optimized DBE system. mdpi.com
9 hoursHigh glycerol conversion (87.8%) achieved with Amberlyst-35 catalyst. mdpi.com
24-30 hoursSlow but continuous conversion of mono-ethers to di-ethers. researchgate.net

Pressure Effects

Operating the etherification reaction under pressure can positively influence the conversion of glycerol. Research indicates that increasing the reaction pressure enhances the concentration of isobutene in the liquid phase, which can participate in the etherification. researchgate.net A comparative study showed that glycerol conversion is consistently higher when operating at 1.0 MPa compared to 0.1 MPa. researchgate.net The reaction mechanism is thought to involve an electrophilic attack of a tertiary carbocation, which can be formed from both tert-butyl alcohol and isobutene, on the glycerol molecule. researchgate.net Pressures of up to 1.5 MPa have been utilized in the reaction between glycerol and isobutylene to optimize conditions. plapiqui.edu.ar

Solvent System Optimization (e.g., Dibutyl Ether)

The thermodynamic equilibrium of glycerol etherification can be shifted to favor the formation of higher ethers, such as di- and tri-ethers, through the use of a non-miscible solvent. mdpi.comresearchgate.netdntb.gov.ua Dibutyl ether (DBE) has been identified as an effective solvent for this purpose. mdpi.commdpi.comresearchgate.net Due to its non-polar nature and low solubility in water, DBE selectively solubilizes the less polar di- and tri-ether products along with the tert-butyl alcohol reactant. mdpi.comresearchgate.net This sequestration of products from the aqueous phase, where the reaction by-product water resides, helps to drive the reaction forward, increasing both glycerol conversion and selectivity towards the desired di-ethers. mdpi.com

Studies have determined that optimal conditions for this system include a stoichiometric glycerol to tert-butyl alcohol molar ratio (G:TB = 1:3) and a dibutyl ether to tert-butyl alcohol molar ratio of 1:2. mdpi.comresearchgate.netdntb.gov.ua The use of DBE has been shown to significantly improve the yield of di-ethers without substantially increasing the production of the undesired by-product, isobutene. mdpi.com

Mechanistic Elucidation of 1,2,3 Tri Tert Butoxypropane Formation

Proposed Reaction Mechanisms for Glycerol (B35011) Tert-Butylation

The tert-butylation of glycerol is a complex process involving a series of consecutive and reversible reactions. mdpi.com The reaction can be catalyzed by various acid catalysts, including ion-exchange resins like Amberlyst-15, and proceeds through the formation of several intermediate ether products. researchgate.netresearchgate.net

The formation of 1,2,3-tri-tert-butoxypropane occurs in a stepwise manner, beginning with the reaction of glycerol with a tert-butylating agent. The generally accepted mechanism involves the protonation of the tert-butylating agent (e.g., TBA or isobutene) by an acid catalyst to form a stable tertiary carbocation. mdpi.comsemanticscholar.org This carbocation then undergoes a nucleophilic attack by one of the hydroxyl groups of glycerol.

The etherification process proceeds through the following sequential steps:

Formation of Mono-tert-butyl Glycerol Ethers (MTBG): Glycerol reacts with the first molecule of the tert-butylating agent to form two possible mono-ether isomers: 3-tert-butoxy-1,2-propanediol (primary ether) and 2-tert-butoxy-1,3-propanediol (secondary ether). mdpi.comredalyc.org

Formation of Di-tert-butyl Glycerol Ethers (DTBG): The mono-ethers then react with a second molecule of the tert-butylating agent to yield two di-ether isomers: 1,3-di-tert-butoxy-2-propanol and 1,2-di-tert-butoxy-3-propanol. mdpi.com

Formation of Tri-tert-butyl Glycerol Ether (TTBG): Finally, the di-ethers react with a third molecule of the tert-butylating agent to produce the desired end product, this compound. mdpi.com

Each of these etherification steps is a reversible reaction and is accompanied by the formation of a water molecule when TBA is used as the reactant. mdpi.commdpi.com The distribution of the different ether products is highly dependent on the reaction conditions.

Dehydration of Tert-Butyl Alcohol: In processes utilizing TBA, an independent side reaction is its dehydration to form isobutene (IB) and water. mdpi.comresearchgate.net This reaction is undesirable as it consumes the reactant and the water produced can negatively affect the etherification equilibrium. mdpi.com

Dimerization of Isobutene: The isobutene formed from TBA dehydration, or used as a direct reactant, can undergo dimerization to form di-isobutene (DIB). researchgate.net This oligomerization is an undesired side reaction that consumes the alkylating agent. urjc.es The formation of DIB is particularly favored at higher temperatures. semanticscholar.org

Formation of other byproducts: Depending on the specific catalyst and reaction conditions, other minor byproducts may also be formed.

The presence of these side reactions necessitates careful control of the process parameters to maximize the formation of the desired tri-ether.

Kinetic Studies of this compound Formation

Kinetic studies are essential for understanding the rates of the various reactions involved in glycerol tert-butylation and for developing effective reactor designs. While literature on the comprehensive kinetic modeling of the formation of all ether products, including this compound, is somewhat limited, several studies have provided valuable insights. researchgate.net

The activation energy (Ea) is a critical kinetic parameter that quantifies the temperature sensitivity of a reaction. For the etherification of glycerol, different activation energies have been reported for the formation of the various ether products.

For instance, in the hydrodeoxygenation of glycerol, which shares some mechanistic similarities, the activation energies for glycerol dehydration and hydroxyacetone (B41140) hydrogenation were found to be 87 and 68.4 kJ mol⁻¹, respectively. rsc.org Another study on the hydrolysis of tert-butyl formate (B1220265) reported activation energies ranging from 59 ± 4 to 88 ± 11 kJ/mol for different reaction pathways. science.govscience.gov While these values are not directly for the tert-butylation of glycerol to form this compound, they provide an indication of the energy barriers involved in related reactions. The etherification of glycerol is an endothermic reaction, and as such, an increase in temperature generally leads to an increase in the reaction rate and glycerol conversion. semanticscholar.org

Table 1: Reported Activation Energies for Related Reactions

Reaction Catalyst/Conditions Activation Energy (kJ/mol)
Glycerol Dehydration Cu:Zn:Al 87 rsc.org
Hydroxyacetone Hydrogenation Cu:Zn:Al 68.4 rsc.org
Tert-butyl Formate Hydrolysis (Neutral) - 59 ± 4 science.govscience.gov
Tert-butyl Formate Hydrolysis (Acidic) - 78 ± 5 science.govscience.gov
Tert-butyl Formate Hydrolysis (Basic) - 88 ± 11 science.govscience.gov
Ketalization of Glycerol Indion 225H 39.3 tubitak.gov.tr

This table is for illustrative purposes and includes data from related reactions to provide context.

The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is frequently employed to describe the kinetics of heterogeneous catalytic reactions, such as the etherification of glycerol. tubitak.gov.tr This model assumes that the reaction occurs on the surface of the catalyst and involves the adsorption of reactants onto the active sites, a surface reaction, and the desorption of products. mdpi.com

Several studies have applied LHHW-type models to describe the kinetics of glycerol conversion. researchgate.netrsc.orgmdpi.com These models can account for the competitive adsorption of reactants and products on the catalyst surface. rsc.org For example, a kinetic model for glycerol hydrodeoxygenation considered the competitive adsorption of glycerol, methanol (B129727), and reaction products on the same active sites. rsc.org In the context of glycerol etherification, a simplified heterogeneous kinetic model has been proposed that lumps the monoethers and diethers into single species. researchgate.net More complex models consider all the individual ether species and the corresponding stoichiometric equations. researchgate.net The development of a robust kinetic model is crucial for reactor simulation and process optimization.

Influence of Reaction Parameters on Mechanistic Pathways

The reaction pathway and the final product distribution in glycerol tert-butylation are highly sensitive to various reaction parameters.

Temperature: An increase in temperature generally enhances the rate of glycerol conversion. mdpi.com However, excessively high temperatures can favor the undesired side reaction of isobutene dimerization. redalyc.org The optimal temperature is a trade-off between achieving a high reaction rate and minimizing byproduct formation. Studies have shown that a favorable reaction temperature is around 75°C. researchgate.net

Molar Ratio of Reactants: The molar ratio of the tert-butylating agent to glycerol is a critical factor. Higher molar ratios of the alkylating agent can favor the formation of higher ethers, including this compound. mdpi.comredalyc.org For instance, at a TBA/glycerol molar ratio of 4:1, glycerol conversion increases with catalyst concentration. mdpi.com

Catalyst Type and Loading: The choice of catalyst and its concentration significantly influence the reaction. Acidic ion-exchange resins, such as Amberlyst-15 and Amberlyst-35, are commonly used and have shown high activity. mdpi.commdpi.com The catalyst loading also plays a role, with higher loadings generally leading to increased conversion rates. mdpi.com The use of dry forms of macroreticular catalysts has been found to provide the best results. researchgate.net

Presence of Water: The water produced during the reaction (when using TBA) or present as an impurity can inhibit the reaction by competing for active sites on the catalyst and shifting the equilibrium away from the ether products. researchgate.netmdpi.com

Solvent: The addition of a solvent can modify the thermodynamic equilibrium and enhance the production of specific ethers. For example, the use of dibutyl ether as a solvent has been shown to shift the equilibrium towards the formation of diethers. mdpi.com

By carefully controlling these parameters, it is possible to steer the reaction towards the preferential formation of this compound.

Catalysis in 1,2,3 Tri Tert Butoxypropane Synthesis

Heterogeneous Acid Catalysis

Heterogeneous acid catalysts are favored in industrial applications due to their ease of separation from the reaction mixture, reusability, and reduced corrosion issues compared to homogeneous catalysts. The synthesis of 1,2,3-tri-tert-butoxypropane involves a series of consecutive and parallel reactions, including the formation of mono-, di-, and the desired tri-tert-butyl ethers of glycerol (B35011). plapiqui.edu.ar The properties of the catalyst, such as acid strength, pore structure, and surface characteristics, play a crucial role in determining the product distribution.

Strongly acidic ion-exchange resins, particularly those of the Amberlyst type, are widely studied catalysts for the etherification of glycerol. kiche.or.kr These resins are copolymers, such as styrene-divinylbenzene, functionalized with sulfonic acid groups, providing strong Brønsted acidity. researchgate.net

Amberlyst-15 and Amberlyst-35 are among the most effective ion-exchange resins for this reaction. researchgate.net Studies have shown that these catalysts can achieve high glycerol conversions. For instance, Amberlyst-35 has been reported to yield the highest amounts of di- and tri-ethers. researchgate.net The etherification reaction using these resins is typically carried out in the liquid phase at temperatures ranging from 50 to 90°C. researchgate.net

The reaction temperature also plays a critical role. An increase in temperature generally enhances the etherification rate; however, the rate of isobutene oligomerization increases more rapidly, especially above 100°C, which can have a negative impact on glycerol conversion. osf.io The choice of the etherifying agent is also important. While isobutene can be used, it often requires high pressure to be kept in a liquid state. scialert.net Tert-butanol (B103910) can also be used, but the water formed during its dehydration can deactivate the catalyst. scialert.net

The use of co-solvents can alleviate mass transfer limitations. The mono-tert-butyl ether of glycerol, a product of the reaction, has been identified as an excellent solubilizing agent for both isobutylene (B52900) and glycerol, thereby reducing diffusion limitations within the catalyst matrix. kiche.or.kr

CatalystReactantsTemperature (°C)Glycerol Conversion (%)Selectivity to Higher Ethers (%)Reference
Amberlyst-35Glycerol, Isobutylene50-90HighHighest for di- and tri-ethers researchgate.net
Amberlyst-15 (partially neutralized)Glycerol, Isobutylene->95~90 (yield) kiche.or.kr
Dowex DR-2030Glycerol, Isobutylene70-90Highest among tested resins- osf.io
Amberlyst-36Glycerol, Isobutylene70-120Increases with temperature up to 90°C- osf.io

This table presents a summary of research findings for the use of ion-exchange resins in glycerol etherification. Direct comparison may be limited due to varying reaction conditions.

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic properties, making them attractive catalysts for various organic transformations, including the etherification of glycerol. academie-sciences.fr Large-pore zeolites such as HY and H-Beta have been investigated for the synthesis of glycerol tert-butyl ethers from glycerol and isobutylene. researchgate.net

The catalytic activity of zeolites in this reaction is influenced by their acidity and pore structure. H-Beta zeolites have been shown to achieve the highest conversion of glycerol. researchgate.net However, the formation of the bulky this compound molecule can be sterically hindered within the zeolite pores. researchgate.net In contrast, HY zeolites, while also active, tend to exhibit slower reaction rates due to lower acidity, and may not reach the final concentration of di- and tri-ethers within a typical reaction time. researchgate.net The textural properties of zeolites, such as the size of the channels, are also important, with larger channels generally leading to higher activity. researchgate.net

The reaction conditions, including temperature and the presence of a solvent, can significantly affect the outcome. The etherification is typically carried out at temperatures between 50 and 90°C. researchgate.net The choice of solvent is crucial as it can influence the reaction through its polarity and its ability to homogenize the reaction mixture. researchgate.net

CatalystReactantsTemperature (°C)Glycerol Conversion (%)ObservationsReference
H-BetaGlycerol, Isobutylene50-90Highest among tested zeolitesFormation of tri-tert-butyl glycerol is sterically hindered. researchgate.net
H-YGlycerol, Isobutylene50-90Slower reaction rate than H-BetaLower acidity compared to H-Beta. researchgate.net
HZSM-5Glycerol, tert-Butyl Alcohol75-Used in microwave-assisted etherification. mdpi.com
HUSYGlycerol, Acetic Acid-14Low conversion attributed to diffusion problems. nih.gov

This table summarizes findings on the use of various zeolites in glycerol etherification. The performance is highly dependent on the specific zeolite type and reaction conditions.

Sulfonated carbon catalysts have emerged as a promising class of solid acid catalysts for glycerol etherification. scialert.netresearchgate.net These materials are typically prepared by the sulfonation of carbonaceous materials derived from various biomass sources, such as sugar, sugar cane bagasse, coconut husk, and coffee grounds. researchgate.netacs.org The functionalization with sulfonic acid (-SO3H) groups imparts strong Brønsted acidity to the carbon surface. scialert.net

One of the notable features of some sulfonated carbon catalysts is their high reactivity despite having a low surface area, suggesting that the catalytic activity is primarily due to the accessible sulfonic acid moieties on the bulk surface. scialert.net These catalysts have shown high activity in the etherification of glycerol with tert-butyl alcohol. acs.org

Research has demonstrated that sulfonated carbon-based catalysts can achieve significant glycerol conversion. For example, a catalyst derived from sugar cane bagasse resulted in a glycerol conversion of 80.9% with a selectivity to di- and tri-tert-butyl glycerol of 21.3% after 4 hours at 120°C. acs.org In some cases, the yields of mono-, di-, and tri-tert-butyl glycerol were higher than those obtained with the commercial resin Amberlyst-15 under similar conditions. acs.org

However, in some studies using sulfonated carbon catalysts with tert-butanol as the etherifying agent, the formation of tri-glyceryl ether was not detected, with the main products being mono- and di-glyceryl ethers. scialert.netresearchgate.net This highlights the need for further research to optimize the catalyst and reaction conditions to favor the formation of the desired this compound. scialert.net

Catalyst SourceReactantsTemperature (°C)Glycerol Conversion (%)Selectivity to DTBG+TTBG (%)Reference
Sugar Cane BagasseGlycerol, tert-Butyl Alcohol12080.921.3 acs.org
Sugar (D-glucose)Glycerol, tert-Butanol80-Mono- and di-ethers detected; tri-ether not detected. scialert.net
Rice HuskGlycerol, tert-Butyl Alcohol-5325 (selectivity to di- and tri-tert-butylglycerol) researchgate.net

This table presents a selection of results for sulfonated carbon catalysts in glycerol etherification, demonstrating their potential as effective and renewable catalysts.

Niobic acid (Nb2O5·nH2O) and sulfonic acid-functionalized hybrid silicas are other classes of solid acid catalysts that have been explored for the etherification of glycerol. nih.govsci-hub.se Niobic acid possesses both Brønsted and Lewis acid sites, which can contribute to its catalytic activity. mdpi.com

Sulfonated hybrid silicas have been employed in the etherification of glycerol with tert-butyl alcohol. mdpi.com These materials combine the properties of an inorganic silica (B1680970) matrix with organic sulfonic acid groups, providing a stable and active catalytic system.

While detailed research findings specifically on the synthesis of this compound using these catalysts are less prevalent in the provided search results, their application in the broader context of glycerol etherification suggests their potential. sci-hub.semdpi.com For instance, niobic acid has been used in glycerol esterification, a related reaction, indicating its acidic nature is suitable for activating glycerol. nih.gov Further investigation is needed to fully assess their efficacy in producing highly substituted glycerol ethers.

Heteropolyacids (HPAs) are complex proton acids with well-defined structures, and their salts can act as highly effective and selective solid acid catalysts. researchgate.net In the context of glycerol etherification, Sn(II)-exchanged Keggin-type heteropolyacid salts have shown considerable promise. sci-hub.seresearchgate.net

The etherification of glycerol with tert-butyl alcohol catalyzed by Sn(II)-Keggin heteropolyacid salts, such as Sn3/2PW12O40, has been investigated. researchgate.net These catalysts can achieve high selectivity towards tert-butyl glycerol ethers. In one study, a selectivity of approximately 90% was achieved after 4 hours of reaction at 90°C. researchgate.net The presence of both Brønsted and Lewis acid sites in these tin-exchanged salts is believed to contribute to their catalytic performance. sci-hub.se

The activity of these catalysts can be influenced by the specific heteropolyacid used and the amount of Sn(II) exchanged. sci-hub.se For example, Sn2SiW12O40 was found to be a highly active and selective catalyst for the production of mono- and di-glyceryl tert-butyl ethers. sci-hub.se While the formation of this compound is the ultimate goal, the high selectivity towards di-ethers is a significant step in the multi-step etherification process.

CatalystReactantsTemperature (°C)Reaction Time (h)Selectivity to tert-butyl glycerol ethers (%)Reference
Sn3/2PW12O40Glycerol, tert-Butyl Alcohol904~90 researchgate.net
Sn2SiW12O40Glycerol, tert-Butyl Alcohol1204High yields of mono- and di-ethers sci-hub.se

This table highlights the performance of Sn(II)-Keggin heteropolyacid salts in glycerol etherification, indicating their high selectivity.

Metal oxides and mixed oxides have also been investigated as catalysts for glycerol etherification, primarily for the production of polyglycerols through self-etherification. researchgate.netsci-hub.ru While the direct synthesis of this compound using these catalysts is not the primary focus of the available research, their study provides insights into the catalytic potential of these materials in etherification reactions involving glycerol.

MgAl mixed oxides, derived from hydrotalcites, have been shown to be active in the etherification of glycerol without a solvent at 220°C. researchgate.net These catalysts exhibit good textural properties, including high specific surface areas. researchgate.net The highest glycerol conversion reported in one study was 50.7%, with the products being primarily diglycerols and triglycerols. researchgate.net

Similarly, calcium-cerium mixed oxides supported on γ-alumina have been used for the solvent-less etherification of glycerol. aiche.org Under optimal conditions, nearly 80% of glycerol was converted to oligoglycerols with a high selectivity of 89% for linear di- and tri-glycerol. aiche.org Other mixed oxide systems, such as Ca1.6La0.4Al0.6O3, have also demonstrated high glycerol conversion (96.3%) and high selectivity (88%) to di- and tri-glycerol. sciepub.com

The activity of these mixed oxides is often related to their basic or acidic properties, which can be tailored by adjusting their composition and preparation method. researchgate.netsci-hub.ru While these studies focus on polyglycerol formation, the ability of these catalysts to promote the ether linkage suggests they could potentially be adapted for the etherification of glycerol with other alcohols, such as tert-butanol, to produce substituted ethers.

CatalystReactantsTemperature (°C)Glycerol Conversion (%)Selectivity to (di- + tri-)glycerol (%)Reference
MgAl mixed oxideGlycerol22050.7- researchgate.net
Ca-Ce/γ-aluminaGlycerol220-260~8089 aiche.org
Ca1.6La0.4Al0.6O3Glycerol25096.388 sciepub.com

This table summarizes the performance of various metal oxides and mixed oxides in the self-etherification of glycerol, indicating their potential for promoting ether bond formation.

Homogeneous Catalysis Approaches

Homogeneous acid catalysts have been effectively employed in the etherification of glycerol to produce this compound and its precursors. osti.gov Among these, p-toluenesulfonic acid (pTSA) is a noteworthy example. osti.govkiche.or.kr Research has shown that pTSA can achieve high glycerol conversions and favorable yields of the desired higher ethers (di- and tri-substituted ethers). osti.gov One of the key advantages of using a homogeneous catalyst like pTSA is the potential for negligible formation of isobutene oligomers, which are common by-products in other catalytic systems. osti.gov

However, a significant challenge with homogeneous catalysts is their separation and recovery from the reaction mixture. osti.govmdpi.com To address this, process designs incorporating extraction and rectification units have been proposed to enable the complete recycling of the low-priced homogeneous catalyst. osti.gov While effective, homogeneous catalysts like sulfuric acid are often not environmentally friendly and can present technical challenges. vurup.sk

The reaction to form glycerol tertiary butyl ethers (GTBEs) is a series of equilibrium reactions. vurup.sk The use of homogeneous catalysts can lead to the formation of a mixture of mono-, di-, and tri-ethers. osti.govmdpi.comnih.gov The relative distribution of these products is influenced by reaction conditions. For instance, at milder temperatures, the formation of 1,2,3-tri-tert-butyl ether may be limited. vurup.sk

Catalyst Design and Engineering for Selectivity and Activity

The design and engineering of catalysts are pivotal in steering the synthesis towards high selectivity and activity for this compound. Key factors include the nature of the acid sites, the physical structure of the catalyst, and its long-term stability.

Influence of Acid Site Characteristics (Brønsted vs. Lewis Acidity)

The acidity of a catalyst is a critical factor in the etherification of glycerol. kiche.or.kr Both Brønsted and Lewis acid sites play a role, and their relative abundance can significantly impact catalyst performance. nih.gov

Brønsted acids, which are proton donors, are known to efficiently catalyze the etherification of glycerol. mdpi.comnih.gov Homogeneous Brønsted acid catalysts are effective but pose separation challenges. mdpi.com In heterogeneous catalysis, the density and strength of Brønsted acid sites are crucial. For instance, modifying zeolites to increase the number and strength of Brønsted acid sites has been shown to enhance the conversion of glycerol and the selectivity towards higher ethers, including the triether. researchgate.net The introduction of fluorine into a beta zeolite framework, for example, generated stronger acid sites capable of producing this compound. researchgate.net However, a very high density of acidic protons can sometimes lead to undesirable side reactions like the oligomerization of isobutylene. kiche.or.kr

Lewis acids, which are electron pair acceptors, are also important. nih.gov The presence of Lewis acid sites can promote certain reaction pathways. uco.es For some reactions, a synergy between Brønsted and Lewis acid sites is beneficial. nih.govresearchgate.net The ratio of Brønsted to Lewis acid sites (B/L ratio) can be a key determinant of product selectivity. mdpi.com For example, in some catalytic systems, increasing the B/L ratio has been linked to higher selectivity for desired hydrocarbon products. mdpi.com Conversely, Lewis acid sites have been associated with coke formation, which can lead to catalyst deactivation. mdpi.com

The interplay between Brønsted and Lewis acidity is complex and not always linear in its effect on catalyst activity. frontiersin.org The hydrophobicity of the catalyst surface, influenced by its acidic properties, also plays a significant role, especially in reactions involving water as a byproduct. frontiersin.orguni-rostock.de

Pore Structure, Accessibility, and Steric Hindrance Effects

The physical structure of a heterogeneous catalyst, particularly its pore structure and surface area, significantly influences its effectiveness in the synthesis of this compound. mdpi.com The bulky nature of the tert-butyl groups introduces considerable steric hindrance, making the accessibility of the catalytic active sites paramount. mdpi.comvurup.skuni-rostock.de

Catalysts with large pores, such as certain zeolites (e.g., H-BEA) and macroporous ion-exchange resins (e.g., Amberlyst-15), are generally preferred. vurup.sk These materials provide sufficient space for the reactants, including the bulky glycerol molecule and the tert-butylating agent, to access the active sites within the catalyst's internal structure. kiche.or.krvurup.sk The formation of the progressively larger di- and tri-substituted ethers further emphasizes the need for an open pore structure to facilitate their diffusion out of the catalyst pores. mdpi.com

Internal diffusion limitations can be a significant issue, especially at the beginning of the reaction when the viscosity of the glycerol-rich phase is high. kiche.or.kr As the reaction proceeds and mono-ethers are formed, they can act as co-solvents, improving the solubility of the reactants and reducing diffusion limitations. kiche.or.kr The use of finely powdered catalysts can also help to alleviate mass transfer limitations. kiche.or.kr

The pore size and dimensionality of the catalyst framework can directly impact product selectivity. researchgate.net For example, zeolites with more open, three-dimensional pore structures, like beta zeolites, have shown better performance in producing higher ethers compared to those with more constrained, one-dimensional pores, like mordenite. researchgate.net Conversely, severe steric hindrance between di-ethers and the tert-butylating agent can limit the formation of the tri-ether, making its synthesis particularly challenging. mdpi.com

Catalyst Stability and Regeneration Studies

The stability and regenerability of catalysts are crucial for the economic viability of the this compound synthesis process. mdpi.com Heterogeneous catalysts, while advantageous for their ease of separation, can suffer from deactivation over time. mdpi.commdpi.com

One of the primary causes of deactivation is the deposition of carbonaceous materials, or coke, on the catalyst surface, which can block active sites and pores. frontiersin.org The characteristics of the acid sites can influence the rate of coke formation, with some studies suggesting that Lewis acid sites are more prone to coking. mdpi.com

Several studies have investigated the stability and regeneration of catalysts used in glycerol etherification. For instance, sulfonated mesostructured materials have demonstrated the ability to be reused in multiple catalytic cycles after a simple solvent-washing regeneration step, showing similar performance to the fresh catalyst. acs.org Similarly, zeolite catalysts have been shown to be reusable, with their activity fully restorable after a straightforward regeneration process, maintaining consistent glycerol conversion over several cycles. cnr.it

The stability of a catalyst can also be influenced by the reaction conditions. The presence of water, a byproduct of the etherification reaction, can sometimes negatively impact the stability and activity of solid acid catalysts. frontiersin.org However, some catalyst systems have shown good stability and reusability even in the presence of water. mdpi.commdpi.com For example, Amberlite 15 has demonstrated high stability over three consecutive reaction cycles under specific conditions. mdpi.com

Reaction Engineering and Process Intensification

Optimizing the reaction conditions and employing process intensification techniques are key to enhancing the efficiency of this compound synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a promising technology for accelerating the synthesis of this compound and related ethers. mdpi.comresearchgate.net This method of heating can significantly reduce reaction times compared to conventional heating methods. researchgate.netorganic-chemistry.org

In the context of glycerol etherification, microwave-assisted synthesis has been successfully applied using various catalysts, including sulfonic acid-functionalized materials. mdpi.comresearchgate.net The rapid and uniform heating provided by microwaves can enhance reaction rates and potentially improve yields. organic-chemistry.org For example, the condensation of carbonyl compounds with sulfinamides to form N-(tert-butylsulfinyl)imines, a reaction with parallels to etherification, has been shown to be significantly faster under microwave irradiation, with excellent yields achieved in minutes. organic-chemistry.org

Microwave-assisted protocols are often associated with being more environmentally friendly, as they can reduce energy consumption and sometimes allow for solvent-free conditions. organic-chemistry.org While microwave heating can offer significant advantages in terms of speed, in some cases, comparable results can be achieved with conventional heating, albeit over longer reaction times. organic-chemistry.org The application of microwave heating in the synthesis of bis-1H-1,2,3-triazoles, for instance, demonstrated that optimal conditions often involve temperatures between 80-100 °C for short durations. mdpi.com

The table below presents a summary of research findings related to the catalytic synthesis of this compound and its precursors.

CatalystReactantsKey FindingsReference
p-Toluenesulfonic acidGlycerol, IsobuteneHigh glycerol conversion and good yield of higher ethers. Negligible isobutene oligomerization. osti.gov
Amberlyst-15Glycerol, IsobuteneStrong internal diffusion limitations, which decrease as mono-ether accumulates. kiche.or.kr
Amberlyst-15Glycerol, tert-Butyl alcoholMaximum glycerol conversion of ~96% at 90°C. vurup.sk
Fluorinated beta zeoliteGlycerol, tert-ButanolHigh conversion (75%) and selectivity to higher ethers (37%), including the triether. researchgate.net
Sulfonic acid-functionalized materialsGlycerol, IsobuteneCatalyst can be reused after a mild solvent-washing regeneration step. mdpi.comacs.org
Zeolite catalystsGlycerol, tert-ButanolCatalyst activity can be completely restored after regeneration. cnr.it

Ultrasonic-Assisted Synthesis

The application of ultrasonic irradiation as an energy source to promote the etherification of glycerol with tert-butanol has been investigated as an alternative to conventional heating. The primary goal of using ultrasound is often to enhance reaction rates and improve product yields by providing efficient localized heating and mixing through acoustic cavitation.

However, research into the ultrasonic-assisted synthesis of tert-butyl glycerol ethers has shown limited success. In studies where the etherification of glycerol with tert-butanol was attempted under ultrasonic conditions, the irradiation failed to significantly improve the conversion of glycerol or the yield of the resulting ether products. rtu.lvresearchgate.net Investigations noted that while ultrasound accelerated the reaction initially, the maximum glycerol conversion was achieved within 30-45 minutes, after which the reaction ceased to progress further. rtu.lv Ultimately, the application of ultrasonic energy did not substantially alter the conversion rate or product yield compared to conventional methods. rtu.lvresearchgate.net

In a broader context of esterification (a related but different reaction), ultrasound-assisted synthesis has been shown to be a promising method for reducing energy consumption and shortening reaction times for producing other tertiary esters. biointerfaceresearch.com For instance, the synthesis of t-butyl fatty acid esters saw yield increases of 2-10% with significantly reduced reaction times at room temperature compared to conventional heating. biointerfaceresearch.com Despite these successes in other areas, the direct application to the etherification of glycerol to form this compound and its precursors has not yielded the expected improvements. rtu.lvresearchgate.net

Table 1: Effect of Ultrasonic Irradiation on Glycerol Etherification with Tert-Butanol

ParameterObservationSource
Glycerol Conversion No significant improvement observed. rtu.lvresearchgate.net
Product Yield Did not change significantly. rtu.lv
Reaction Rate Initial acceleration, but reaction stopped after 30-45 minutes. rtu.lv
Overall Outcome Attempts to improve conversion via ultrasonic irradiation failed. rtu.lv

Continuous Flow Reactor Design

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of this compound and other glycerol ethers. These benefits include superior heat and mass transfer, improved safety due to smaller reaction volumes, enhanced process control, and higher throughput, making it an attractive platform for industrial applications. osti.govfrontiersin.orgmdpi.com

Key design and operational considerations for a continuous flow reactor for this synthesis include:

Reactor Type : Packed-bed or fixed-bed meso-reactors are commonly employed, where the solid acid catalyst is packed into a tube. beilstein-journals.org These reactors combine the benefits of microreactors with a slightly larger volume. beilstein-journals.org

Catalyst : Heterogeneous acid catalysts, such as Amberlyst ion-exchange resins or zeolites, are ideal for continuous flow systems. researchgate.netmdpi.com They can be packed into the reactor, allowing for easy separation from the product stream and potential reuse over multiple cycles. mdpi.com

Flow Rate and Residence Time : The flow rate of the reactants is a critical parameter that determines the residence time within the catalytic zone. beilstein-journals.org The residence time must be carefully optimized to maximize the conversion of glycerol and the selectivity towards the desired higher ethers, like di-tert-butylglycerols (DTBGs) and this compound (TTBG). As flow rates increase, residence time decreases, which can lead to lower product yields if not properly managed. beilstein-journals.org

Temperature and Pressure : Continuous flow reactors allow for precise temperature control and can be operated at elevated pressures. frontiersin.orgmdpi.com This enables the reaction to be conducted at temperatures that favor the formation of the desired products while managing side reactions, such as the dehydration of tert-butanol to isobutene. mdpi.com

System Integration : Advanced continuous flow systems can incorporate in-line analytical techniques like GC-MS or HPLC for real-time reaction monitoring and optimization. osti.gov Furthermore, modules for in-line liquid-liquid separation or drying can be integrated to streamline the downstream purification process. mit.edu

Research has demonstrated the feasibility of using continuous flow systems for various glycerol valorization processes. researchgate.netrsc.org For the synthesis of tert-butyl glycerol ethers, a continuous flow parallel reactor system has been proposed as a method to transition from small-scale reaction screening to larger-scale production without the common limitations of batch reactor scale-up. beilstein-journals.org

Table 2: Components and Parameters in Continuous Flow Reactor Design for Etherification

Component/ParameterDescriptionSource
Pumping System Syringe, HPLC, or peristaltic pumps to drive reactant solutions. mit.edu
Reactor Packed-bed catalytic meso-reactors or reactor coils. beilstein-journals.orgmit.edu
Catalyst Bed Fixed bed of a solid acid catalyst (e.g., Amberlyst). beilstein-journals.orgresearchgate.net
Residence Time Controlled by flow rate and reactor volume; crucial for conversion. beilstein-journals.org
Temperature Control Precise heating of the reactor to optimize reaction kinetics. mdpi.com
Back Pressure Regulator Allows for operation at elevated pressures, preventing solvent boiling. mit.edu
In-line Analysis Integration of analytical tools (e.g., GC-MS) for real-time monitoring. osti.gov
Downstream Processing Modules for in-line separation and purification. mit.edu

Advanced Characterization and Spectroscopic Analysis of 1,2,3 Tri Tert Butoxypropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,2,3-tri-tert-butoxypropane, both ¹H and ¹³C NMR would provide definitive information about its symmetric structure.

The proton NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The structure contains three distinct proton environments: the protons of the twenty-seven methyl groups within the three tert-butyl groups, the four methylene protons on the propane (B168953) backbone (C1 and C3), and the single methine proton at the C2 position of the propane backbone.

The twenty-seven equivalent protons of the three tert-butyl groups would produce a single, sharp singlet in the upfield region of the spectrum, typically around 1.2 ppm. The high integration value (27H) of this peak would be a key identifier. The four protons of the two methylene groups on the propane backbone are chemically equivalent and would appear as a doublet, due to coupling with the adjacent methine proton. Their chemical shift is expected to be in the range of 3.4-3.6 ppm, influenced by the deshielding effect of the adjacent oxygen atoms. libretexts.orglibretexts.orgpressbooks.pub The single methine proton at the C2 position is expected to appear as a multiplet (specifically, a quintet) due to coupling with the four neighboring methylene protons. This signal would be found further downfield, likely in the 3.6-3.8 ppm range, due to the influence of the attached oxygen.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.2Singlet27H-C(CH ₃)₃
~ 3.5Doublet4H-OCH ₂-
~ 3.7Quintet1H-CH (OR)₂

The proton-decoupled ¹³C NMR spectrum of this compound would display four distinct signals, corresponding to the four unique carbon environments in the molecule.

The carbon atoms of the methyl groups in the tert-butyl moieties would produce a single, intense signal at approximately 28-30 ppm. The quaternary carbons of the tert-butyl groups would appear as a singlet in the region of 72-74 ppm. The two equivalent methylene carbons of the propane backbone (C1 and C3) would give rise to a signal around 65-68 ppm. libretexts.org Finally, the methine carbon at the C2 position, being bonded to two oxygen atoms (within the ether linkages), would be the most deshielded and is expected to resonate at approximately 78-80 ppm.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 29-C(C H₃)₃
~ 67-OC H₂-
~ 73-C (CH₃)₃
~ 79-C H(OR)₂

To unambiguously confirm the assignments of the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques would be employed. weebly.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a clear correlation between the methylene protons (~3.5 ppm) and the methine proton (~3.7 ppm) of the propane backbone, confirming their scalar coupling and connectivity. No other cross-peaks would be expected, given the isolated nature of the tert-butyl proton singlet.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. researchgate.net An HSQC or HMQC spectrum would show cross-peaks connecting the proton signal at ~1.2 ppm to the carbon signal at ~29 ppm (tert-butyl groups), the proton signal at ~3.5 ppm to the carbon signal at ~67 ppm (methylene groups), and the proton signal at ~3.7 ppm to the carbon signal at ~79 ppm (methine group).

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. wikipedia.org

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to the vibrations of its alkyl and ether functionalities.

C-H Stretching: Strong absorptions in the region of 2950-2850 cm⁻¹ in the IR spectrum would correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-H Bending: Characteristic bending (scissoring, wagging, twisting) vibrations for the CH₂ and CH₃ groups would be observed in the fingerprint region, between approximately 1470 cm⁻¹ and 1365 cm⁻¹. A particularly strong absorption around 1365 cm⁻¹ is characteristic of the tert-butyl group's symmetric bending, often appearing as a doublet.

C-O Stretching: The most prominent feature in the IR spectrum for an ether is the strong C-O single bond stretching absorption. libretexts.orglibretexts.orgpressbooks.pub For this compound, a strong, broad absorption band would be expected in the 1150-1050 cm⁻¹ region, characteristic of the C-O-C ether linkage.

Propane Backbone Vibrations: The vibrational modes of the C-C-C backbone of the propane moiety would give rise to weaker absorptions in the fingerprint region of the spectrum. osti.govnist.gov

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
2950 - 2850StrongC-H Stretching (Alkyl)
1470 - 1450MediumC-H Bending (CH₂)
~ 1365StrongC-H Bending (tert-butyl)
1150 - 1050Strong, BroadC-O Stretching (Ether)

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

For this compound (molar mass: 290.49 g/mol ), the molecular ion peak (M⁺) at m/z 290 might be observed, although it could be weak or absent in electron ionization (EI) due to the facile fragmentation of the molecule. The fragmentation pattern would be dominated by cleavages characteristic of tert-butyl ethers.

The most prominent fragmentation pathway would involve the loss of a tert-butyl group (57 Da) to form a stable oxonium ion or the loss of isobutylene (B52900) (56 Da) via a rearrangement. The base peak in the spectrum is likely to be at m/z 57, corresponding to the highly stable tert-butyl cation ((CH₃)₃C⁺). researchgate.net

Subsequent fragmentations could involve the sequential loss of other tert-butyl or isobutylene units. High-resolution mass spectrometry (HRMS) would be essential for determining the exact elemental composition of the molecular ion and its fragments, further confirming the structure. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
290[M]⁺ (Molecular Ion)
233[M - C₄H₉]⁺
177[M - C₄H₉ - C₄H₈]⁺
121[M - 2C₄H₉ - C₄H₈]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the identification of this compound within the product mixtures derived from glycerol (B35011) etherification. researchgate.net Due to the unavailability of its mass spectrum in standard libraries like Masshunter, identification often relies on comparing retention times and mass fragmentation patterns with previously published data. researchgate.netresearchgate.netscite.ai In typical GC analysis of glycerol tert-butyl ethers, this compound is one of the last compounds to elute from the column due to its higher molecular weight and boiling point compared to the mono- and di-substituted ethers. univ-lille.fr The successful identification of this compound and other glycerol ethers in reaction products has been confirmed through GC-MS analysis in several studies. um.edu.my

Elucidation of Mass Fragmentation Patterns

The mass spectrum of this compound, while not always available in commercial libraries, can be interpreted by analyzing its fragmentation pattern. The fragmentation of tert-butyl ethers of glycerol is influenced by the position and number of the bulky tert-butyl groups. While detailed fragmentation pathways for this compound are not extensively discussed in the provided search results, the general approach involves identifying characteristic ions resulting from the loss of tert-butyl groups or other fragments. The confirmation of product identities in glycerol etherification reactions is often achieved by comparing the obtained mass fragmentation patterns with those reported in specialized spectroscopic studies. researchgate.netresearchgate.netscite.ai

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental for both the separation and quantification of this compound from the complex mixtures typically produced during glycerol etherification. These methods allow for the isolation and measurement of individual components, providing crucial data on reaction progress and product distribution.

Gas Chromatography-Flame Ionization Detector (GC-FID) for Quantitative Analysis

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used method for the quantitative analysis of this compound and other glycerol ethers. mdpi-res.commdpi.comresearchgate.net This technique allows for the determination of the concentration of each component in a mixture. In a typical GC-FID analysis, a sample of the reaction mixture is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. mdpi.com The separated components then pass through a flame ionization detector, which generates a signal proportional to the amount of substance present.

To ensure accuracy, an internal standard, such as 1-pentanol, is often used to minimize errors in quantification. mdpi-res.commdpi.com The response factor for commercially available glycerol ethers, like 1-tert-butoxypropane-2,3-diol, can be determined and then extrapolated to quantify non-commercial products such as this compound. mdpi-res.commdpi.com

Below is a table summarizing typical GC conditions used for the analysis of glycerol tert-butyl ethers:

ParameterValue
Gas ChromatographAgilent 6850 or similar
DetectorFlame Ionization Detector (FID)
ColumnHP Innowax (30 m x 0.32 mm ID)
Initial Oven Temperature40 °C
Final Oven Temperature220 °C
Program Rate20 °C/min
Internal Standard1-Pentanol

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of chemical reactions, including the synthesis of this compound. um.edu.my By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of reactants and the formation of products can be visually assessed. um.edu.my The separation of components on the TLC plate is based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). The different components of the reaction mixture will have different Rf (retardation factor) values, allowing for a qualitative assessment of the reaction's progress. um.edu.my

Spectroscopic Analysis of Glycerol Tert-Butyl Ether Mixtures

A comprehensive spectroscopic analysis is essential for the complete characterization of glycerol tert-butyl ether mixtures containing this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are employed to elucidate the molecular structures of the various ethers present. researchgate.net These methods provide detailed information about the chemical environment of atoms and the functional groups within the molecules. The combined use of these spectroscopic techniques, along with mass spectrometry, allows for a thorough qualitative and quantitative description of the products from glycerol tert-butylation. researchgate.netmdpi.com While mass spectrometry data for glycerol tert-butyl ethers may not be available in all standard libraries, dedicated spectroscopic studies provide the necessary reference data for their identification. researchgate.netresearchgate.netscite.ai

Computational and Theoretical Studies of 1,2,3 Tri Tert Butoxypropane

Density Functional Theory (DFT) Calculations

DFT calculations have proven to be a powerful tool in understanding the molecular characteristics of 1,2,3-tri-tert-butoxypropane. researchgate.netscience.govscience.gov The B3LYP functional combined with the 6-31G** basis set has been a common choice for these computational studies. researchgate.netnih.govscience.gov

The optimization of molecular structures is a critical step in computational chemistry to determine the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. diva-portal.org For this compound, DFT calculations have been utilized to predict its optimized molecular geometry. researchgate.netresearchgate.net These calculations help in understanding the spatial arrangement of the tert-butoxy (B1229062) groups around the propane (B168953) backbone, considering the significant steric hindrance they impose. upenn.edu The resulting optimized structure provides foundational data for further analysis, such as vibrational frequencies and conformational preferences.

Computational DFT studies have been instrumental in supporting and rationalizing vibrational spectroscopy analysis of this compound. researchgate.netnih.govscience.gov By calculating the vibrational frequencies, researchers can predict the positions of infrared (IR) and Raman bands. researchgate.net These theoretical spectra can then be correlated with experimental data obtained from techniques like FTIR and Raman spectroscopy. researchgate.netnih.gov This correlation aids in the accurate assignment of spectral peaks to specific molecular vibrations, confirming the identity and structure of the synthesized compound. researchgate.net For instance, the calculated vibrational spectra for this compound have been used to interpret the experimental IR and Raman spectra, providing a deeper understanding of its molecular vibrations. researchgate.net

Furthermore, in the context of the glycerol (B35011) etherification reaction, which produces a mixture of mono-, di-, and tri-tert-butyl ethers, computational studies can help predict the isomer ratio. researchgate.netnih.govscience.gov By calculating the relative energies of the different product isomers, including this compound, it is possible to gain insight into the thermodynamic favorability of their formation. researchgate.net

Ab Initio and Semi-Empirical Methods

While DFT is a prominent method, ab initio and semi-empirical calculations have also found application in studying related chemical systems. researchgate.netuniv-lille.fr Ab initio methods, which are based on first principles without empirical parameters, can offer high accuracy, though often at a greater computational cost. researchgate.net Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. researchgate.net For complex molecules like this compound, these methods can be used for preliminary conformational searches or to study larger systems where DFT might be computationally prohibitive. researchgate.net

Reaction Pathway Modeling and Transition State Analysis in Etherification

Understanding the mechanism of the etherification of glycerol to produce this compound is crucial for process optimization. mdpi.com Computational modeling can be employed to investigate the reaction pathway. This involves identifying the elementary steps of the reaction, locating the transition state structures, and calculating the activation energies for each step. mdpi.comuni-rostock.de

The etherification typically proceeds via a carbocation intermediate formed from tert-butanol (B103910) or isobutene. mdpi.com Theoretical modeling can elucidate the energetics of the nucleophilic attack of the hydroxyl groups of glycerol on this carbocation to form the mono-, di-, and subsequently the tri-substituted ethers. mdpi.com Analyzing the transition states provides insight into the factors controlling the reaction rate and selectivity towards the desired tri-ether product. uni-rostock.de

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound, capturing its motion and interactions with its environment over time. lsbu.ac.uk While specific MD studies on this compound are not extensively documented in the provided results, the methodology is highly relevant. MD simulations could be used to study the intermolecular interactions between molecules of this compound in the liquid phase. This is important for understanding its bulk properties, such as viscosity and density. researchgate.netresearchgate.net

Furthermore, since the etherification reaction is often carried out in the presence of a solvent or with one of the reactants in excess, solvent effects can be significant. mdpi.com MD simulations can model the solute-solvent interactions, providing insights into how the solvent influences the conformational preferences and reactivity of this compound and the intermediates leading to its formation. acs.org

Advanced Research Directions and Emerging Applications for 1,2,3 Tri Tert Butoxypropane

Exploration of 1,2,3-Tri-tert-butoxypropane as a Building Block in Complex Organic Synthesis

The application of this compound as a foundational unit in complex organic synthesis is an area of growing theoretical and practical interest. Derived from glycerol (B35011), a readily available byproduct of the biodiesel industry, TTBG offers a C3 backbone pre-functionalized with sterically demanding tert-butoxy (B1229062) groups. osf.iomdpi.com

The tert-butoxy group is a well-established protecting group for hydroxyl functionalities in multi-step organic synthesis. ontosight.ai Its utility stems from its considerable steric bulk, which can influence the stereochemistry of reactions, and its stability under many reaction conditions, coupled with its ease of removal under specific acidic conditions. ontosight.ai Researchers are investigating the potential of TTBG as a "chiral synthon." If the tert-butoxy groups can be selectively removed, TTBG could provide a pathway to complex, stereochemically defined molecules. The inherent structure of the glycerol backbone, protected by these bulky groups, presents opportunities for regioselective modifications that are otherwise challenging to achieve. While direct applications in multi-step total synthesis are still emerging, its role as a derivative of a key bio-based molecule positions it as a promising candidate for future synthetic strategies.

Investigation of its Role in Novel Materials Development

The unique molecular architecture of this compound suggests its potential as a monomer or modifying agent in the development of novel materials. The presence of three bulky tert-butyl ether groups on a short propane (B168953) chain is expected to impart specific physical properties to polymers or other materials. These properties could include increased thermal stability, altered solubility profiles, and modified mechanical characteristics such as rigidity and glass transition temperature.

Research into the broader family of glycerol ethers provides a basis for this exploration. Lower alkyl ethers of glycerol are being studied as potential components for low-melting technical fluids, such as heat transfer fluids and hydraulic fluids. mdpi.com Scientists view glycerol ethers as "designer molecules" because their physicochemical properties can be precisely tuned by altering the number and size of the alkyl groups attached to the glycerol backbone. acs.org This principle of tunability is directly applicable to TTBG. Its incorporation into polymer chains could lead to materials with tailored hydrophobicity and compatibility with organic media. For example, soy-based chemicals are being explored for creating materials like hydrogels and polymers, highlighting a trend where bio-derived molecules are foundational to new material science applications. dokumen.pub

Research into Enhanced Sustainability of its Production

The production of this compound is intrinsically linked to green chemistry, as its primary feedstock is glycerol, the main byproduct of biodiesel manufacturing. osf.iomdpi.com The valorization of this glycerol surplus is crucial for improving the economic viability of the biodiesel industry. mdpi.com The most researched sustainable pathway to TTBG is the acid-catalyzed etherification of glycerol with isobutylene (B52900) or its precursor, tert-butyl alcohol. mdpi.comredalyc.orgresearchgate.net

A significant focus of current research is the development of highly efficient and reusable heterogeneous catalysts to drive this reaction towards the desired di- and tri-substituted ethers (DTBG and TTBG), which have greater value than the mono-substituted versions. researchgate.netsemanticscholar.org Various catalytic systems have been investigated, demonstrating a clear progression towards more sustainable and effective production methods.

Key research findings include:

Ion-Exchange Resins : Strongly acidic resins like Amberlyst-15 and Amberlyst-35 have shown high activity in converting glycerol. researchgate.netmdpi.com However, they can be limited by diffusion issues and side reactions like isobutylene oligomerization. researchgate.net

Zeolites : Acid-treated HY zeolites have been used to synthesize DTBG and TTBG from glycerol and isobutene. dokumen.pubresearchgate.net The porous structure of zeolites offers a different catalytic environment that can be optimized for selectivity.

Novel Supported Catalysts : Recent innovations include spherical silica (B1680970) supported Hyflon® catalysts, which have demonstrated higher yields of di- and tri-ethers compared to traditional resins like Amberlyst-15. nih.gov These catalysts also show greater stability and reusability. nih.gov

Bio-based Catalysts : In a notable green chemistry approach, a carbon-based solid acid catalyst was prepared by sulfonating peanut shells. This catalyst proved effective for glycerol etherification, achieving complete glycerol conversion with high selectivity towards DTBG and TTBG under optimized conditions. acs.org

The table below summarizes the performance of various catalytic systems in the synthesis of glycerol tert-butyl ethers, highlighting the ongoing effort to optimize this sustainable process.

Catalyst SystemReactantsKey ConditionsPrimary Outcome / FindingsReference
Sulfonated Peanut ShellGlycerol, Isobutylene343 K, 2 h, 4:1 Isobutylene:Glycerol ratioComplete glycerol conversion with 92.1% selectivity to DTBG + TTBG. acs.org acs.org
Silica Supported Hyflon® (SSHC)Glycerol, Isobutylene323-343 K, <6 hHigher cumulative yields of di- and tri-ethers than Amberlyst-15. Reduced unwanted oligomerization byproducts. nih.gov nih.gov
Amberlyst-15Glycerol, tert-Butyl Alcohol70 °C, G:TB ratio 1:3High activity, but equilibrium limitations. Addition of dibutyl ether as a solvent shifted equilibrium to favor diether production. mdpi.com mdpi.com
Dowex DR-2030Glycerol, Isobutylene70-90 °CShowed the highest glycerol conversion among several resins tested in this temperature range. osf.io osf.io
Acid-Treated HY ZeolitesGlycerol, IsobuteneNot specifiedEffective for synthesizing DTBG and TTBG. dokumen.pubresearchgate.net dokumen.pubresearchgate.net

Integration of this compound in Advanced Chemical Processes and Green Chemistry Initiatives

The most prominent emerging application for this compound, alongside its di-substituted precursors, is as a high-performance, bio-based fuel additive. redalyc.org Glycerol itself cannot be blended directly with diesel or biodiesel due to high viscosity and poor solubility. dokumen.pub However, its etherification into TTBG and DTBG yields compounds with excellent properties for fuel reformulation. redalyc.orgresearchgate.net

Key advantages of using these glycerol ethers as fuel additives include:

Reduced Emissions : Blending a mixture of di- and tri-tert-butyl glycerol ethers into diesel fuel leads to a significant decrease in emissions of particulate matter, hydrocarbons, and carbon monoxide. redalyc.orgresearchgate.net

Favorable Blending Properties : Unlike glycerol, TTBG has good solubility in hydrocarbon fuels, a high flash point, and low affinity for water, making it an ideal blending component. researchgate.net

Source Renewability : As a derivative of glycerol from biodiesel production, it provides a method to create a circular, value-added product stream within the biorefinery concept. mdpi.com

Beyond fuel, the broader class of glycerol ethers is being investigated for other green chemistry applications. They have been studied as effective hydrotropes, which are compounds used to increase the solubility of poorly soluble organic substances in water. acs.orgunizar.esacs.org This property is valuable for developing greener extraction processes and aqueous reaction media. unizar.es For instance, related compounds like 1,2,3-trimethoxypropane (B1593376) have been successfully used as a low-toxicity, bio-based solvent for chemical reductions. rsc.org The potential of TTBG as a green solvent or process medium, particularly in applications requiring a non-polar, bio-derived liquid, remains an active area of research.

PropertyBenefit as a Fuel AdditiveReference
Oxygen ContentContributes to more complete combustion, reducing particulate matter, hydrocarbons, and carbon monoxide emissions. redalyc.orgresearchgate.net redalyc.orgresearchgate.net
SolubilityGood solubility and miscibility in diesel and biodiesel fuels. researchgate.net researchgate.net
Water AffinityLow water affinity prevents issues with water contamination in fuel systems. researchgate.net researchgate.net
Flash PointHigh flash point contributes to safer handling and storage of the fuel blend. researchgate.net researchgate.net
Cetane NumberThe branched structure can lower the cetane number, though this effect is considered negligible in typical blend ratios. redalyc.orgresearchgate.net redalyc.orgresearchgate.net

Q & A

Q. What are the established synthetic routes for 1,2,3-Tri-tert-butoxypropane, and how can its purity be validated?

Methodological Answer: Synthesis typically involves nucleophilic substitution reactions between propane-1,2,3-triol derivatives and tert-butoxy groups under anhydrous conditions. Purification via fractional distillation or column chromatography is critical. Structural validation requires ¹H/¹³C NMR to confirm tert-butoxy group integration and FT-IR to identify ether linkages (C-O stretching ~1100 cm⁻¹). Purity assessment employs GC-MS with polar capillary columns (e.g., DB-WAX) to resolve volatile byproducts .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies :

  • Thermal Stability : Heat samples to 40–60°C for 4–8 weeks, monitoring decomposition via HPLC or TLC .
  • Photostability : Expose to UV light (λ = 254–365 nm) and track degradation products using LC-MS .
  • Humidity Sensitivity : Store at 75% relative humidity; quantify hydrolysis products (e.g., tert-butanol) via headspace GC-FID .

Q. What analytical techniques are optimal for detecting this compound in environmental matrices?

Methodological Answer: Use SPE (Solid-Phase Extraction) with C18 cartridges for sample enrichment, followed by GC-ECD (electron capture detection) due to its sensitivity to halogenated analogs. For non-halogenated ethers like tert-butoxy derivatives, HRMS (High-Resolution Mass Spectrometry) with APCI (Atmospheric Pressure Chemical Ionization) improves specificity .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in cross-coupling reactions be resolved?

Methodological Answer:

  • Controlled Replication : Reproduce studies under inert atmospheres (Ar/N₂) to exclude oxygen/water interference.
  • Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates with varying catalysts (e.g., Pd vs. Ni).
  • Computational Modeling : Apply DFT (Density Functional Theory) to compare transition-state energies for tert-butoxy vs. other ethers .

Q. What strategies address gaps in toxicological data for this compound?

Methodological Answer:

  • In Vitro Screening : Use HepG2 cells for hepatic toxicity assays (MTT/WST-1 viability tests).
  • Subchronic Exposure Models : Administer 10–100 mg/kg/day to rodents for 90 days; assess hepatic/renal biomarkers (ALT, BUN).
  • Metabolite Identification : Employ HRMS/MS to characterize phase I/II metabolites in urine/bile .

Q. How can researchers optimize degradation pathways for environmental remediation?

Methodological Answer:

  • Advanced Oxidation Processes (AOPs) : Test UV/H₂O₂ or Fenton reactions; monitor tert-butoxy cleavage via ESI-TOF-MS .
  • Biodegradation Studies : Screen microbial consortia from contaminated sites using enrichment cultures with the compound as the sole carbon source.
  • QSAR Modeling : Predict degradation half-lives using Quantitative Structure-Activity Relationships .

Methodological Considerations

  • Experimental Design : Use factorial designs (e.g., 2³ factorial) to evaluate interactions between temperature, pH, and catalysts .
  • Data Contradiction Analysis : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to systematically compare literature results, prioritizing studies with validated QC/QA protocols .
  • Safety Protocols : Follow ACS guidelines for ether handling: use explosion-proof refrigerators for storage and conduct reactions in fume hoods with blast shields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.